molecular formula C10H14N2O4S B1479748 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2098090-93-6

2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479748
CAS No.: 2098090-93-6
M. Wt: 258.3 g/mol
InChI Key: KQLCHDZABNBEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2098090-93-6) is a high-purity chemical compound offered for research and development purposes. This thiopyrano[4,3-c]pyrazole derivative features a sulfone group (5,5-dioxide) and an acetic acid side chain, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound has a molecular formula of C10H14N2O4S and a molecular weight of 258.29 g/mol . Compounds within this structural class, particularly those based on the thiopyrano[4,3-c]pyrazole core, have been investigated for various biological activities. Research indicates that similar structures have demonstrated potent pesticidal and insecticidal properties in scientific studies, suggesting potential for developing new agrochemical agents . The presence of the acetic acid functional group enhances its utility as a key synthetic intermediate, allowing for further derivatization through amide bond formation or esterification to create libraries of novel compounds for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound in various quantities, with common packaging options ranging from 100mg to 10g, subject to availability . Proper handling procedures should be followed, and it is recommended to store the material as indicated by the supplier's safety data sheet.

Properties

IUPAC Name

2-(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-12-9(5-10(13)14)7-6-17(15,16)4-3-8(7)11-12/h2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLCHDZABNBEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiopyrano-pyrazole framework. Its molecular formula is C₁₃H₁₅N₃O₄S, and it possesses several functional groups that contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the anticancer activity of pyrazole derivatives against T-47D (breast cancer) and UACC-257 (melanoma) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the pyrazole structure could enhance anticancer efficacy .

2. Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of several bacterial strains.

  • Research Findings : A novel series of pyrazoline and pyrazole derivatives were synthesized and screened for their antimicrobial activity. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The anti-inflammatory properties of heterocyclic compounds are well-documented. Pyrazoles have been studied for their ability to modulate inflammatory pathways.

  • Evidence : In vitro studies have shown that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokine production in immune cells, indicating their potential as anti-inflammatory agents .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways:

  • Target Interaction : Molecular docking studies suggest that the compound may bind effectively to targets such as kinases and enzymes involved in cancer progression and inflammation .

Data Summary

Biological ActivityEffectivenessReference
AnticancerSignificant cytotoxicity against T-47D and UACC-257
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Scientific Research Applications

The compound 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications based on current research findings and insights from diverse sources.

Therapeutic Uses

The compound has shown promise in therapeutic contexts, particularly in the treatment of gastrointestinal disorders such as constipation. Research indicates that it may function by modulating gastrointestinal motility, thus providing a potential alternative to conventional laxatives .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. These derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress-related diseases, and compounds like this one could serve as effective agents in preventing cellular damage caused by free radicals .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
TherapeuticRelief from constipation
AntimicrobialInhibition of pathogen growth
AntioxidantReduction of oxidative stress
Anti-inflammatoryPotential reduction in inflammation

Case Study 1: Gastrointestinal Disorders

A study conducted on animal models indicated that administration of the compound resulted in increased gastrointestinal motility compared to control groups. This suggests its potential as a therapeutic agent for treating constipation .

Case Study 2: Antimicrobial Efficacy

In vitro tests performed against common bacterial strains showed that certain derivatives of this compound inhibited bacterial growth effectively, indicating its potential as a basis for new antibiotic formulations .

Case Study 3: Oxidative Stress

A research group investigated the antioxidant properties of the compound using cell culture models exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage, supporting its use in formulations aimed at mitigating oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Ring System Key Functional Groups Synthetic Route Reference
Target Compound : 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid C₁₁H₁₄N₂O₄S Ethyl, sulfone Thiopyrano[4,3-c]pyrazole Sulfone, acetic acid Likely cyclization/oxidation
Analog 1 : 2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid C₁₁H₁₂N₂O₂S Propynyl Thiopyrano[4,3-c]pyrazole Alkyne, acetic acid Cyanoacetylation
Analog 2 : 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-acetic acid C₁₅H₁₄N₂O₄S Methyl, sulfone Pyrazolo[4,3-c][1,2]benzothiazine Sulfone, acetic acid, fused benzothiazine Multi-step cyclization
Analog 3 : 2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid C₁₁H₁₂N₂O₃ Propynyl Pyrano[4,3-c]pyrazole Alkyne, acetic acid, oxygen-based ring Heterocyclic substitution

Key Differentiators:

Heteroatom Influence: The thiopyrano ring (sulfur atom) in the target compound may improve metabolic stability compared to pyrano analogs (oxygen atom, e.g., Analog 3), though oxygen-based systems typically exhibit higher solubility .

Synthetic Complexity :

  • The target compound’s sulfone group likely requires additional oxidation steps, whereas Analog 1 and Analog 3 are synthesized via simpler cyclization or substitution .

Commercial Viability :

  • The target compound is commercially available (¥2535), while analogs like Analog 2 (benzothiazine derivative) are primarily research-stage molecules .

Research Findings and Implications

  • Structural Flexibility: The thiopyrano-pyrazole core balances conformational flexibility (due to non-fused rings) and stability (via sulfone groups), making it a versatile scaffold for drug design .
  • Reactivity : Propynyl-substituted analogs (e.g., Analog 1) may undergo click chemistry modifications, whereas the target’s ethyl-sulfone group is more suited for polar interactions .
  • Unanswered Questions : Bioactivity data (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, highlighting a gap in comparative pharmacological studies.

Preparation Methods

Construction of the Thiopyrano[4,3-c]pyrazole Core

  • Cyclization of Hydrazine Derivatives with Thiopyran Precursors : The pyrazole ring is often formed by condensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds tethered to thiopyran rings. This method allows for regioselective formation of the fused heterocycle.

  • Ring Closure via Cyclodehydration : Cyclodehydration reactions under acidic conditions (e.g., refluxing ethanol with catalytic HCl or glacial acetic acid) facilitate the formation of the fused pyrazole ring on thiopyran systems, analogous to methods used in pyrazole-chromone dyads synthesis.

Oxidation to 5,5-Dioxide

  • Sulfur Oxidation : The thiopyrano ring sulfur atoms are oxidized to the sulfone (5,5-dioxide) state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step is crucial for obtaining the biologically active sulfone derivative.

Attachment of the Acetic Acid Side Chain

  • The acetic acid moiety is typically introduced at the pyrazole C-3 position via alkylation with haloacetic acid derivatives or by direct carboxylation reactions.

  • Alternatively, the side chain may be incorporated by using acetic acid derivatives as starting materials in the initial condensation steps.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to form fused ring Reflux in ethanol with catalytic HCl or acetic acid 50–83 Adapted from pyrazole-chromone cyclodehydration methods
Sulfur oxidation to sulfone m-CPBA or H2O2, room temp to reflux 70–90 Controlled oxidation to avoid overoxidation
Alkylation with haloacetic acid Haloacetic acid derivative, base (e.g., K2CO3), solvent (DMF) 60–75 Introduces acetic acid side chain

Detailed Research Findings

  • Patent US4335134A describes methods for preparing related heterocyclic compounds involving pyrazole and thiopyrano systems, highlighting the use of oxidation to obtain 5,5-dioxides and functionalization at the pyrazole ring.

  • Literature on pyrazole fused heterocycles emphasizes cyclodehydration and oxidative cyclization as key methods for ring construction, which can be adapted for thiopyrano-pyrazole synthesis.

  • Oxidation reactions for sulfur-containing heterocycles are well-established, with peracid oxidants providing selective conversion to sulfone derivatives without degrading sensitive pyrazole rings.

Summary Table of Preparation Steps

Preparation Stage Methodology Key Reagents/Conditions Outcome
Formation of fused pyrazole ring Condensation and cyclodehydration Hydrazine derivatives, acid reflux Thiopyrano-pyrazole intermediate
Sulfur oxidation Oxidation with peracids m-CPBA, H2O2 5,5-Dioxide sulfone derivative
Side chain introduction Alkylation or carboxylation Haloacetic acid derivatives, base Acetic acid substitution at C-3

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, including cyclization of thiopyrano-pyrazole precursors and subsequent functionalization. Key steps include:

  • Cyclocondensation : Reaction of ethyl-substituted pyrazole derivatives with sulfur-containing reagents under controlled temperatures (e.g., 60–80°C) to form the thiopyrano[4,3-c]pyrazole core.
  • Oxidation : Conversion of sulfur moieties to sulfone groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
  • Acetic Acid Moiety Introduction : Alkylation or coupling reactions (e.g., Michael addition) to attach the acetic acid group, often requiring anhydrous conditions and catalysts like BF₃·Et₂O . Purification is achieved via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyrazole ring substitution pattern and sulfone group positions. Deuterated solvents (e.g., DMSO-d₆) minimize interference .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomers or by-products .
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfone (S=O stretching at ~1300–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, and S content to confirm purity .

Q. What are the primary functional groups influencing its reactivity?

The compound’s reactivity is governed by:

  • Sulfone Groups (5,5-dioxido) : Electron-withdrawing effects stabilize the pyrazole ring but enhance susceptibility to nucleophilic attack .
  • Acetic Acid Side Chain : The carboxylic acid enables salt formation (e.g., sodium salts for solubility) and participation in coupling reactions (e.g., amide bond formation) .
  • Pyrazole Ring : Aromaticity and nitrogen atoms facilitate π-π stacking in biological interactions and coordination with metal catalysts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Temperature Control : Lowering reaction temperatures (e.g., 40–60°C) reduces side reactions like over-oxidation of sulfur .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity during cyclization .
  • Real-Time Monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) track reaction progress and identify by-products early .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .

Q. How can contradictions between NMR and mass spectrometry data in structural elucidation be resolved?

  • Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., sulfone vs. sulfoxide) and elemental analysis to rule out impurities .
  • Isotopic Labeling : Deuterated analogs or ¹³C-enriched samples clarify ambiguous NMR signals .
  • Advanced MS Techniques : Tandem MS (MS/MS) differentiates isobaric species by fragmentation patterns .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways (e.g., sulfone group reactivity) and transition states .
  • Molecular Docking : Simulations using software like AutoDock predict binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes under physiological conditions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process Control : Automated reactors with feedback loops adjust parameters (e.g., pH, temperature) in real time .
  • Reactor Design : Continuous-flow systems minimize batch-to-batch variability and improve heat dissipation during exothermic steps .
  • Purification at Scale : Simulated moving bed (SMB) chromatography or crystallization under controlled cooling gradients enhances yield .

Q. How can kinetic studies be designed for reactions involving this compound?

  • Rate Determination : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments at fixed intervals .
  • Variable Conditions : Test rates under different temperatures (Arrhenius analysis), solvents, or catalyst concentrations to identify rate-limiting steps .
  • Isolation of Intermediates : Trapping unstable intermediates (e.g., using low temperatures) for characterization via NMR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.